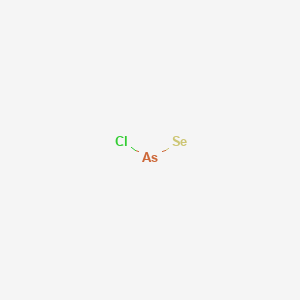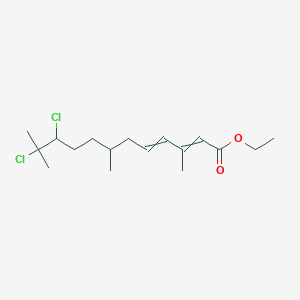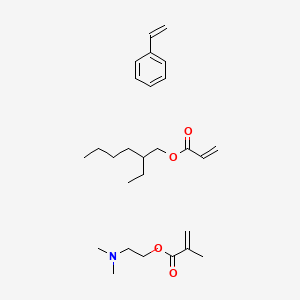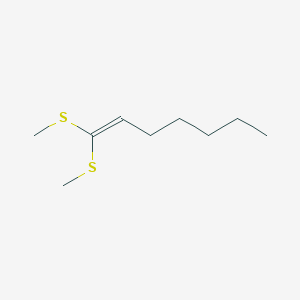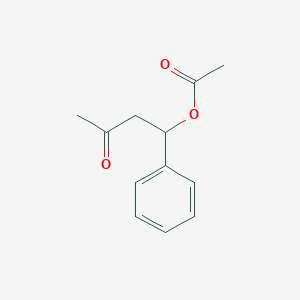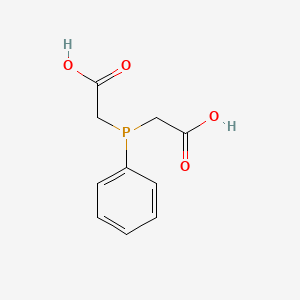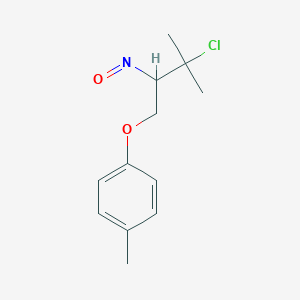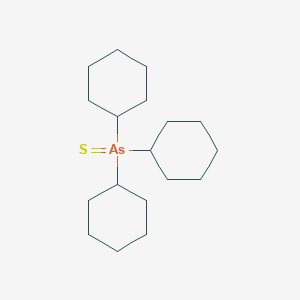
Tricyclohexyl(sulfanylidene)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclohexyl(sulfanylidene)-lambda~5~-arsane is a unique organoarsenic compound characterized by its three cyclohexyl groups attached to an arsenic atom, which is also bonded to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of cyclohexyl Grignard reagents with arsenic trihalides. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C6H11MgBr+AsCl3→(C6H11)3As+3MgBrCl
The resulting tricyclohexylarsane can then be treated with sulfur to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclohexyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent arsane.
Substitution: The cyclohexyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tricyclohexylarsane.
Substitution: Various substituted arsanes depending on the reagents used.
Applications De Recherche Scientifique
Tricyclohexyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of tricyclohexyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets through its arsenic and sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with metals and other organic molecules underlies its utility in catalysis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclohexylphosphine: Similar in structure but contains phosphorus instead of arsenic.
Triphenylarsine: Contains phenyl groups instead of cyclohexyl groups.
Tricyclohexylamine: Contains nitrogen instead of arsenic.
Uniqueness
Tricyclohexyl(sulfanylidene)-lambda~5~-arsane is unique due to the presence of both arsenic and sulfur atoms, which impart distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
54666-67-0 |
|---|---|
Formule moléculaire |
C18H33AsS |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
tricyclohexyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C18H33AsS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
Clé InChI |
NCILBNHNKIDLAA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[As](=S)(C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


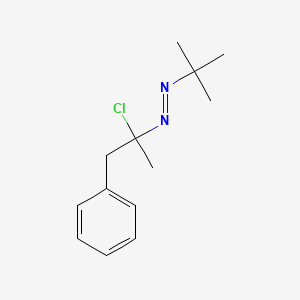
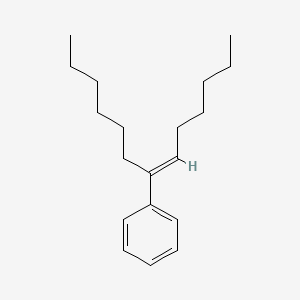
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
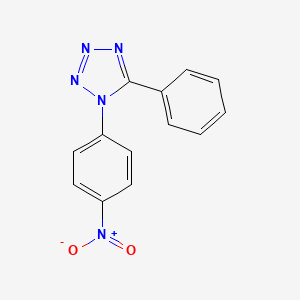
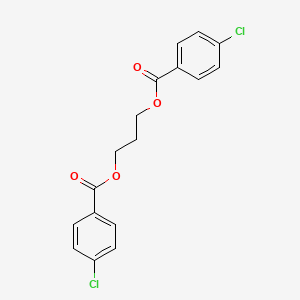
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
